molecular formula C5H8O3 B14081747 2-methoxybut-2-enoic acid

2-methoxybut-2-enoic acid

Katalognummer: B14081747
Molekulargewicht: 116.11 g/mol
InChI-Schlüssel: NVPNCVRJVRLJMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxybut-2-enoic acid is an organic compound with the molecular formula C5H8O3 It is a derivative of butenoic acid, characterized by the presence of a methoxy group at the second carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxybut-2-enoic acid can be achieved through several methods. One common approach involves the esterification of butenoic acid followed by methoxylation. For instance, the reaction of butenoic acid with methanol in the presence of a strong acid catalyst can yield this compound. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the catalytic dehydration of appropriate alcohols followed by isomerization. This process can be optimized to achieve high yields and purity, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxybut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

2-methoxybut-2-enoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-methoxybut-2-enoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for certain enzymes, leading to the formation of intermediate compounds that participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-4-Methoxybut-2-enoic acid: Similar in structure but differs in the position of the methoxy group.

    L-2-amino-4-methoxy-cis-but-3-enoic acid: Contains an amino group in addition to the methoxy group.

    2-methylbut-2-enoic acid: Lacks the methoxy group but has a similar backbone .

Uniqueness

2-methoxybut-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C5H8O3

Molekulargewicht

116.11 g/mol

IUPAC-Name

2-methoxybut-2-enoic acid

InChI

InChI=1S/C5H8O3/c1-3-4(8-2)5(6)7/h3H,1-2H3,(H,6,7)

InChI-Schlüssel

NVPNCVRJVRLJMU-UHFFFAOYSA-N

Kanonische SMILES

CC=C(C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.